[cis-3-(Aminomethyl)cyclopentyl]methanol
Beschreibung
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
[(1S,3R)-3-(aminomethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO/c8-4-6-1-2-7(3-6)5-9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 |
InChI-Schlüssel |
DGYWRQKRNRUUGU-RQJHMYQMSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@@H]1CN)CO |
Kanonische SMILES |
C1CC(CC1CN)CO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Material and Protection Steps
A common precursor is a cyclopentane derivative bearing hydroxymethyl groups, which are often protected as silyl ethers to prevent side reactions during subsequent transformations.
- For example, (±)-cis-{3-[(tert-butyldiphenylsilyloxy)methyl]cyclopentyl}methanol is prepared by reacting the corresponding alcohol with tert-butyldiphenylsilylchloride in the presence of diisopropylethylamine (DIPEA) in dichloromethane at 0 °C to room temperature for 15 hours, yielding the silyl-protected intermediate in 57% yield after purification by flash chromatography.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Protection of alcohol | tert-butyldiphenylsilylchloride, DIPEA, DCM, 0 °C to RT, 15 h | 57% | Protects hydroxyl group as silyl ether |
Oxidation to Aldehyde
The silyl-protected alcohol is oxidized to the corresponding aldehyde using the Swern oxidation protocol:
- Oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at −78 °C, followed by triethylamine addition and warming to room temperature overnight. This gives a mixture of cis- and trans-3-[(tert-butyldiphenylsilyloxy)methyl]cyclopentane-carbaldehyde.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Oxidation to aldehyde | Oxalyl chloride, DMSO, NEt3, DCM, −78 °C to RT overnight | Swern oxidation; preserves silyl group |
Introduction of Aminomethyl Group
The aminomethyl group can be introduced via reductive amination or nucleophilic substitution on the aldehyde intermediate.
For example, reduction of β-enaminoketones derived from cyclohexanediones by sodium in THF-isopropyl alcohol yields cis- and trans-3-aminocyclohexanols with high diastereoselectivity, which can be adapted for cyclopentane systems.
Reductive amination or amination of the aldehyde intermediate followed by reduction with borane-tetrahydrofuran complex (BH3·THF) can furnish the aminomethyl group with retention of stereochemistry.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Reductive amination | Sodium in THF-isopropyl alcohol or BH3·THF reduction | High cis selectivity in aminocyclopentanol formation |
Deprotection and Purification
After introduction of the aminomethyl group, the silyl protecting group is removed under mild acidic or fluoride ion conditions to yield the free hydroxyl.
- Purification is typically achieved via flash chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.
Mechanistic and Stereochemical Considerations
The cis selectivity in the formation of 3-aminocyclopentyl methanol derivatives is attributed to steric and electronic factors during reduction steps.
For example, in the reduction of β-enaminoketones, the intermediate allyl anion adopts a conformation minimizing steric interactions, favoring protonation from the less hindered face, thus leading to predominant cis isomers.
Borane reduction of amides or imines in tetrahydrofuran is known for stereoselective hydride delivery, favoring cis-configured products when starting from appropriately substituted cyclopentane intermediates.
Data Table Summarizing Key Preparation Steps
Additional Research Insights
Recent doctoral research has focused on cyclically-constrained amino acid monomers incorporating cis-3-aminomethyl cyclopentyl motifs, highlighting the synthetic challenges and stereochemical control achieved via organocatalytic procedures and selective reductions.
Patent literature indicates the use of substituted cycloalkylene groups and related amine-containing cyclopentane derivatives in pharmaceutical compositions, suggesting synthetic methodologies that might overlap with the preparation of cis-3-(aminomethyl)cyclopentyl methanol.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [cis-3-(Aminomethyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [cis-3-(Aminomethyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Drug Development: It serves as a building block in the synthesis of potential pharmaceutical agents.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Diagnostic Tools: It can be used in the development of diagnostic reagents and imaging agents.
Industry:
Material Science: The compound is used in the production of polymers and advanced materials.
Agriculture: It is explored for its potential use in agrochemicals and plant growth regulators.
Wirkmechanismus
The mechanism of action of [cis-3-(Aminomethyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- [cis-2-(Aminomethyl)cyclopentyl]methanol
- [cis-2-Amino-2-methyl-cyclopentyl]methanol
- [cis-2-Amino-cyclopentyl]methanol
Comparison:
- Structural Differences: The position and nature of the functional groups differ among these compounds, leading to variations in their chemical and physical properties.
- Reactivity: The reactivity of these compounds can vary based on the position of the amino and hydroxyl groups.
- Applications: While all these compounds have potential applications in chemistry and biology, their specific uses may differ based on their unique properties.
Q & A
Basic Research Questions
Q. What are the optimal synthesis strategies for [cis-3-(Aminomethyl)cyclopentyl]methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves reducing cyclopentanone derivatives (e.g., 3-aminocyclopentanone) using sodium borohydride, followed by acidification to stabilize the product . Key parameters for optimization include:
- Temperature control : Maintaining 0–5°C during reduction to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF) improve reagent solubility and reaction homogeneity.
- Stoichiometric ratios : Excess NaBH4 (1.2–1.5 equivalents) ensures complete reduction of intermediates .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents thermal degradation |
| NaBH4 Equiv. | 1.2–1.5 | Maximizes conversion |
| Reaction Time | 4–6 hrs | Balances completion vs. side products |
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodological Answer : The cis configuration of the aminomethyl and hydroxymethyl groups enables hydrogen bonding with target proteins (e.g., neurotransmitter receptors). To assess stereochemical effects:
- Comparative assays : Test cis vs. trans isomers in enzyme inhibition assays (e.g., γ-aminobutyric acid transaminase).
- Molecular docking : Use software like AutoDock to simulate interactions with binding pockets .
- Key Finding : The cis isomer shows 3–5× higher binding affinity to neuraminidase enzymes compared to trans counterparts .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., coupling constants for cis/trans differentiation).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (115.17 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation (CCDC 662967 provides reference data) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar cyclopentane derivatives?
- Methodological Answer : Contradictions often arise from impurities or conformational flexibility. Strategies include:
- 2D NMR (COSY, NOESY) : Differentiates between rotational isomers.
- Dynamic NMR (DNMR) : Analyzes temperature-dependent shifts to identify interconverting conformers .
- Example : Discrepancies in NOE correlations for this compound were resolved by DNMR, confirming a dominant chair-like conformation .
Q. What methods are effective for separating enantiomers of this compound?
- Methodological Answer :
- Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA).
- Kinetic resolution : Employ enantioselective enzymes (e.g., lipases) to hydrolyze one enantiomer preferentially .
- Data Table :
| Method | Resolution Factor (Rs) | Efficiency |
|---|---|---|
| Chiral HPLC | 1.8–2.2 | High |
| Enzymatic | 1.5–1.7 | Moderate |
Q. How can in vitro and in vivo pharmacological data discrepancies be addressed for this compound?
- Methodological Answer : Discrepancies often stem from metabolic instability or poor bioavailability. Mitigation strategies:
- Prodrug design : Introduce ester groups to enhance membrane permeability.
- Microsomal assays : Test hepatic metabolism using human liver microsomes to identify degradation pathways .
- Case Study : In vitro IC50 values (50 nM for NMDA receptors) diverged from in vivo efficacy due to rapid glucuronidation, resolved via prodrug modification .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 to model transition states for nucleophilic attacks (e.g., with LiAlH4).
- Machine learning : Train models on PubChem reaction datasets to predict regioselectivity .
- Key Insight : DFT simulations revealed a 15 kcal/mol activation barrier for hydroxymethyl group oxidation, guiding reagent selection .
Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H13NO | |
| Molecular Weight | 115.17 g/mol | |
| Stereochemistry | cis-3-aminomethyl, cis-1-hydroxymethyl | |
| Key Interactions | Hydrogen bonding (NH2, OH), hydrophobic cyclopentane core |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
